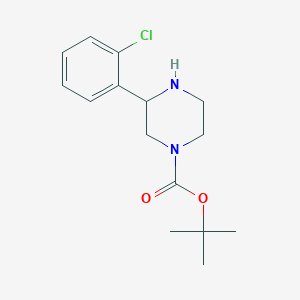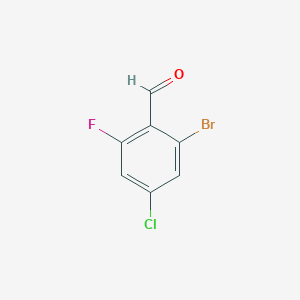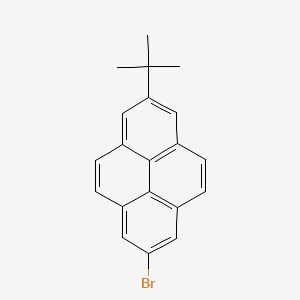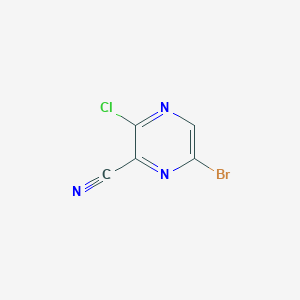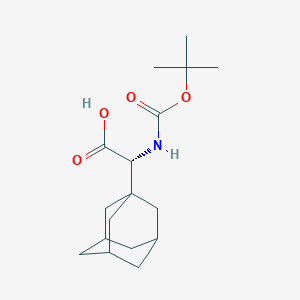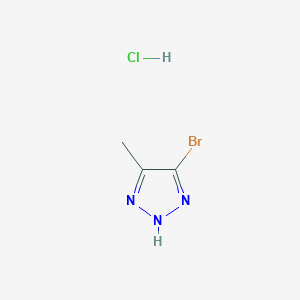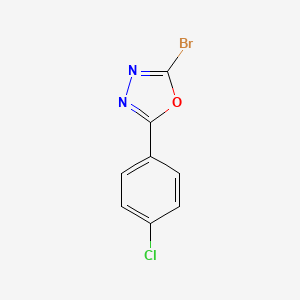![molecular formula C10H18Cl2N2 B1377293 4-[(エチル(メチル)アミノ)メチル]アニリン二塩酸塩 CAS No. 1384429-20-2](/img/structure/B1377293.png)
4-[(エチル(メチル)アミノ)メチル]アニリン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride is a versatile chemical compound with a molecular formula of C10H18Cl2N2 and a molecular weight of 237.17 g/mol. This compound is widely used in scientific research due to its unique properties, making it valuable for various applications, including drug development, organic synthesis, and material science.
科学的研究の応用
4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
“4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride” is an organic compound that contains an aniline group. Anilines are a class of compounds that are derivatives of ammonia and are often involved in the formation of dyes and drugs . The specific targets of “4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride” would depend on its specific structure and any functional groups present.
Mode of Action
The mode of action of “4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride” would depend on its specific chemical structure and the environment in which it is present. Anilines can undergo various reactions such as acylation, alkylation, and diazotization .
Biochemical Pathways
The specific biochemical pathways affected by “4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride” would depend on its specific targets and mode of action. Anilines can participate in a variety of biochemical reactions, including those involving enzymes and other proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride” would depend on factors such as its chemical structure, the route of administration, and the individual’s metabolic processes. Anilines can be absorbed through the skin, lungs, and gastrointestinal tract, and can be metabolized in the liver .
Result of Action
The molecular and cellular effects of “4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride” would depend on its specific targets and mode of action. Anilines can interact with various biological molecules and can potentially cause a variety of effects .
Action Environment
The action, efficacy, and stability of “4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride typically involves the reaction of 4-aminobenzylamine with ethyl(methyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions: 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Halogenated compounds, such as bromoethane or chloroethane, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of 4-{[Ethyl(methyl)amino]methyl}aniline.
Reduction: Amine derivatives of 4-{[Ethyl(methyl)amino]methyl}aniline.
Substitution: Substituted derivatives with various alkyl or aryl groups.
類似化合物との比較
- 4-{[Methyl(ethyl)amino]methyl}aniline
- 4-{[Dimethylamino]methyl}aniline
- 4-{[Diethylamino]methyl}aniline
Comparison: 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it suitable for specific applications in research and industry .
特性
IUPAC Name |
4-[[ethyl(methyl)amino]methyl]aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-3-12(2)8-9-4-6-10(11)7-5-9;;/h4-7H,3,8,11H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBIIIMQLRBTMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC=C(C=C1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
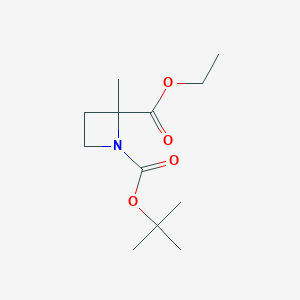
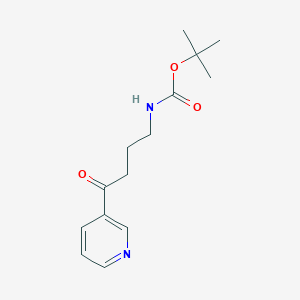
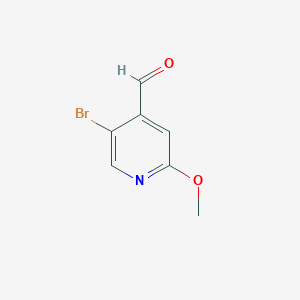
![4-Bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1377216.png)
